

An In-Depth Technical Guide to 2-Chloro-6-fluorobenzyl bromide

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Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzyl bromide

Cat. No.: B1333242

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Abstract

2-Chloro-6-fluorobenzyl bromide is a halogenated aromatic compound of significant interest to the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring chloro, fluoro, and bromomethyl groups, imparts a high degree of reactivity and renders it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, and key applications, with a focus on its role in drug discovery and development. Methodologies and safety protocols are detailed to provide a holistic resource for researchers and chemical development professionals.

Chemical Identity and Physicochemical Properties

2-Chloro-6-fluorobenzyl bromide, also known by its IUPAC name 2-(bromomethyl)-1-chloro-3-fluorobenzene, is a key organic intermediate.^{[1][2]} The presence of three different halogen atoms on a simple aromatic scaffold makes it a valuable and reactive reagent.

Molecular Formula and Weight

The core chemical identity of this compound is defined by its molecular formula and weight:

- Molecular Formula: C_7H_5BrClF ^{[3][4]}
- Molecular Weight: 223.47 g/mol ^{[3][4]}

Physicochemical Data

A summary of the key physical and chemical properties is presented below. This data is essential for its proper handling, storage, and use in experimental design.

Property	Value	Source(s)
CAS Number	68220-26-8	[3][5]
Appearance	Colorless to light yellow clear liquid	[2][6]
Density	1.66 g/mL (at 20°C) or 1.629 g/mL (at 25°C)	[6][7]
Boiling Point	222°C at 760 mmHg	[8]
Refractive Index	n ₂₀ /D 1.57 or 1.568	[6][7]
Purity	Typically ≥97% or ≥98% (GC)	[3][6]
Storage Conditions	Store at 2 - 8 °C, in a dark, dry place under inert gas	[2][6][7]
Sensitivity	Lachrymatory, Light Sensitive, Air Sensitive	[2][7]

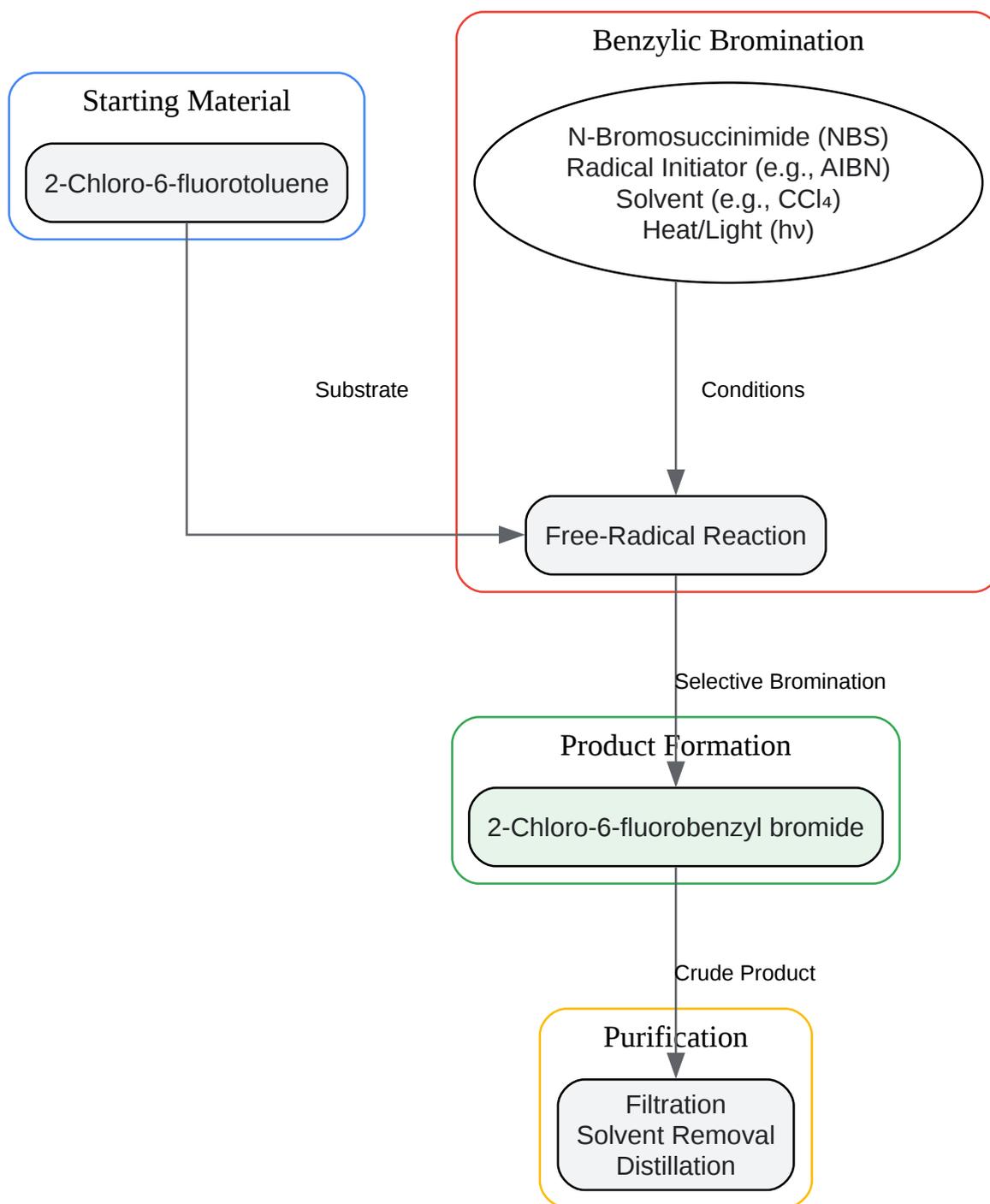
Synthesis and Reactivity Profile

The synthetic utility of **2-Chloro-6-fluorobenzyl bromide** stems from the reactivity of the benzylic bromide group. Benzylic halides are excellent electrophiles due to the resonance stabilization of the resulting carbocation intermediate, making them highly susceptible to nucleophilic substitution.[9]

Synthesis Pathway

While multiple specific industrial methods exist, a common and logical laboratory-scale synthesis route involves the free-radical bromination of 2-chloro-6-fluorotoluene. This reaction selectively targets the benzylic position due to the relative weakness of the benzylic C-H bond and the stability of the intermediate benzyl radical.[10]

A typical workflow for this synthesis is outlined below:



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Caption: Workflow for the synthesis of **2-Chloro-6-fluorobenzyl bromide**.

Causality of Experimental Choices:

- N-Bromosuccinimide (NBS): NBS is used instead of elemental bromine (Br_2) to maintain a low, constant concentration of Br_2 .^[10] This is crucial for favoring the desired radical substitution pathway over electrophilic aromatic substitution on the benzene ring.
- Radical Initiator: A radical initiator like AIBN (Azobisisobutyronitrile) or benzoyl peroxide, along with heat or UV light, is necessary to initiate the reaction by generating the initial bromine radical ($\text{Br}\cdot$).^[10]
- Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl_4) is typically used as it does not interfere with the radical chain reaction.

Core Reactivity: Nucleophilic Substitution

The primary application of **2-Chloro-6-fluorobenzyl bromide** is as a potent alkylating agent in nucleophilic substitution (S_n) reactions.^{[1][6]} The bromide is an excellent leaving group, and the benzylic carbon is highly electrophilic. It readily reacts with a wide range of nucleophiles, including:

- Alcohols and Phenols (to form ethers)
- Amines (to form benzylamines)
- Thiols (to form thioethers)
- Carboxylates (to form esters)
- Enolates and other carbon nucleophiles

This reactivity makes it an invaluable tool for introducing the 2-chloro-6-fluorobenzyl moiety into a target molecule, a common strategy in drug design to modulate properties like lipophilicity, metabolic stability, and receptor binding affinity.^[6]

Applications in Drug Development and Research

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability.^[6] **2-Chloro-6-fluorobenzyl**

bromide serves as a key intermediate for synthesizing such fluorinated compounds.[6][11]

Synthesis of Pharmaceutical Intermediates

This reagent is used as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it can be used to synthesize substituted benzothiazines and triazoles, which are scaffolds of interest for their potential biological activities.[1][7] The halogenated benzyl group it provides is often critical for the final compound's interaction with biological targets.[6]

General Organic Synthesis

Beyond pharmaceuticals, it is a versatile reagent for introducing the 2-chloro-6-fluorobenzyl group in various organic syntheses.[6] This can be for creating specialty chemicals, agrochemicals, or advanced materials where specific properties conferred by the halogenated aromatic ring are desired.[6]

Representative Experimental Protocol: Benzylation of an Amine

This protocol describes a general procedure for the N-alkylation of a primary amine using **2-Chloro-6-fluorobenzyl bromide**. This is a foundational reaction in the synthesis of many pharmaceutical intermediates.

Objective: To synthesize N-(2-chloro-6-fluorobenzyl)aniline.

Materials:

- Aniline (1.0 eq)
- **2-Chloro-6-fluorobenzyl bromide** (1.1 eq)
- Potassium carbonate (K_2CO_3) (2.5 eq)
- Acetonitrile (ACN) as solvent
- Round-bottom flask, magnetic stirrer, condenser

Procedure:

- To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
- Stir the suspension at room temperature for 15 minutes to ensure a homogenous mixture.
- Add **2-Chloro-6-fluorobenzyl bromide** (1.1 eq) to the reaction mixture dropwise.
- Attach a condenser and heat the reaction mixture to reflux (approx. 82°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter off the solid K_2CO_3 .
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the resulting crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure N-(2-chloro-6-fluorobenzyl)aniline.

Self-Validation: The use of a base (K_2CO_3) is critical to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. The progress is monitored by TLC to ensure the starting material is fully consumed before workup, preventing unnecessary purification challenges. The final product's identity and purity would be confirmed by analytical techniques like 1H NMR, ^{13}C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

Hazard Profile: **2-Chloro-6-fluorobenzyl bromide** is a hazardous substance that requires careful handling.

- Corrosive: It causes severe skin burns and eye damage.[2]
- Lachrymator: The compound is a strong lachrymator, meaning it irritates the eyes and causes tearing.[7][12] It is intensely irritating to the skin and mucous membranes.[12][13]
- Respiratory Irritant: Vapors can cause respiratory irritation.[14]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles and a face shield are mandatory.[14]
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
- Skin and Body Protection: Use a lab coat and ensure full skin coverage.
- Respiratory Protection: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.[13]

Storage and Handling:

- Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[6][8]
- It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation.[6][7]
- Avoid exposure to light and air.[2]

Conclusion

2-Chloro-6-fluorobenzyl bromide is a highly reactive and versatile chemical intermediate with significant value in modern organic and medicinal chemistry. Its well-defined molecular structure and predictable reactivity in nucleophilic substitution reactions make it an essential tool for researchers. The strategic introduction of the 2-chloro-6-fluorobenzyl moiety allows for the fine-tuning of molecular properties, which is particularly advantageous in the rational design of new pharmaceutical agents. Proper understanding of its properties, reactivity, and stringent adherence to safety protocols are paramount for its effective and safe utilization in a laboratory setting.

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